REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]([N+:18]([O-:20])=[O:19])[C:10]=1[CH2:11]O.S(Cl)([Cl:23])=O.O>C1(C)C=CC=CC=1>[Cl:17][C:16]1[CH:15]=[CH:14][C:13]([N+:18]([O-:20])=[O:19])=[C:10]([CH2:11][Cl:23])[C:9]=1[Cl:8]
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Name
|
|
Quantity
|
27.9 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=C(CO)C(=CC=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
47.5 (± 2.5) °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared in the previous step
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Type
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ADDITION
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Details
|
addition
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Type
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TEMPERATURE
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Details
|
cooled to room temperature under nitrogen
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Type
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FILTRATION
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Details
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the mixture filtered
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Type
|
ADDITION
|
Details
|
The filtrate is diluted with water
|
Type
|
CUSTOM
|
Details
|
the aqueous layer removed
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Type
|
WASH
|
Details
|
The organic layer is washed with water (4×40 mL)
|
Type
|
CUSTOM
|
Details
|
dried by azeotropic distillation
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])CCl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |